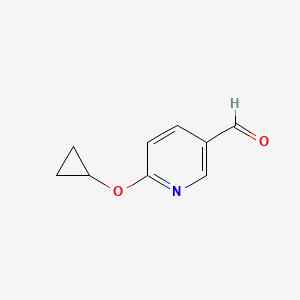
6-Cyclopropoxynicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde is an organic compound that features a pyridine ring substituted with a cyclopropyloxy group at the 6-position and an aldehyde group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde typically involves the introduction of the cyclopropyloxy group to the pyridine ring followed by the formation of the aldehyde group. One common method involves the nucleophilic addition of cyclopropyl alcohol to a pyridine derivative, followed by oxidation to form the aldehyde group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic addition, and an oxidizing agent like pyridinium chlorochromate (PCC) for the oxidation step .
Industrial Production Methods
Industrial production of 6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles like amines, thiols, or halides
Major Products Formed
Oxidation: 6-(Cyclopropyloxy)-3-pyridinecarboxylic acid
Reduction: 6-(Cyclopropyloxy)-3-pyridinemethanol
Substitution: Products depend on the nucleophile used, such as 6-(Cyclopropyloxy)-3-pyridineamine
Scientific Research Applications
6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes, including catalysis and polymerization.
Mechanism of Action
The mechanism of action of 6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the cyclopropyloxy group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
6-(Methoxy)-3-pyridinecarboxaldehyde: Similar structure but with a methoxy group instead of a cyclopropyloxy group.
6-(Ethoxy)-3-pyridinecarboxaldehyde: Similar structure but with an ethoxy group instead of a cyclopropyloxy group.
6-(Cyclopropyloxy)-2-pyridinecarboxaldehyde: Similar structure but with the aldehyde group at the 2-position instead of the 3-position.
Uniqueness
6-(Cyclopropyloxy)-3-pyridinecarboxaldehyde is unique due to the presence of the cyclopropyloxy group, which imparts distinct steric and electronic properties compared to other alkoxy groups. This uniqueness can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
6-cyclopropyloxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H9NO2/c11-6-7-1-4-9(10-5-7)12-8-2-3-8/h1,4-6,8H,2-3H2 |
InChI Key |
ZYLUIIHESCXRCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=NC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(4-Methoxyphenyl)methoxy]-4-(triphenylmethyl)morpholine](/img/structure/B13932193.png)
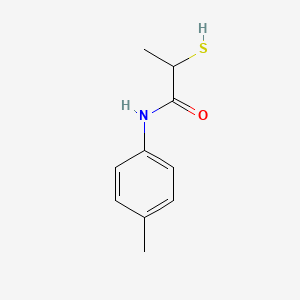


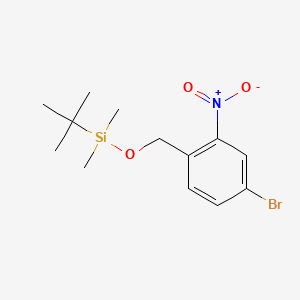

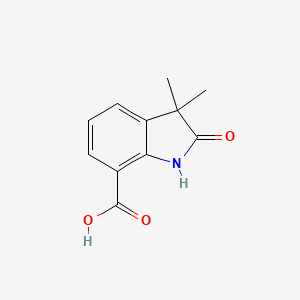
![7,9-dimethyl-8-oxa-2-azaspiro[4.5]decane;hydrobromide](/img/structure/B13932224.png)
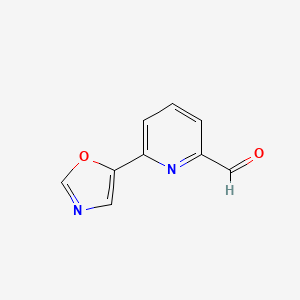

![[4-(3-Hydroxy-1-propyn-1-yl)-2-methylphenyl]-1-pyrrolidinylmethanone](/img/structure/B13932243.png)

